BenchChemオンラインストアへようこそ!

[4-methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid

Lipophilicity Drug Design PROTAC Permeability

[4-Methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid (CAS 1287753-43-8) is a heterocyclic arylboronic acid building block featuring a pyrazole ring ortho to the boronic acid group and a methyl substituent at the para position of the phenyl ring. It is classified by key suppliers under 'Protein Degrader Building Blocks', indicating its specific utility in the synthesis of proteolysis-targeting chimeras (PROTACs) and related targeted protein degradation modalities.

Molecular Formula C10H11BN2O2
Molecular Weight 202.02 g/mol
CAS No. 1287753-43-8
Cat. No. B3096682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid
CAS1287753-43-8
Molecular FormulaC10H11BN2O2
Molecular Weight202.02 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)C)N2C=CC=N2)(O)O
InChIInChI=1S/C10H11BN2O2/c1-8-3-4-9(11(14)15)10(7-8)13-6-2-5-12-13/h2-7,14-15H,1H3
InChIKeyBFWQHIWBRDBMQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: [4-Methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid as a Strategic Building Block


[4-Methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid (CAS 1287753-43-8) is a heterocyclic arylboronic acid building block featuring a pyrazole ring ortho to the boronic acid group and a methyl substituent at the para position of the phenyl ring [1]. It is classified by key suppliers under 'Protein Degrader Building Blocks', indicating its specific utility in the synthesis of proteolysis-targeting chimeras (PROTACs) and related targeted protein degradation modalities [2]. Its standard commercial purity is ≥95% .

Risks of Generic Substitution: Why [4-Methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid Cannot Be Interchanged


Simple substitution with isomeric or non-methylated pyrazolyl-phenyl boronic acids is not scientifically valid due to quantifiable differences in lipophilicity and aqueous solubility that directly impact reaction kinetics and partitioning [1]. The specific ortho-pyrazole and para-methyl substitution pattern on the phenyl ring of this compound fundamentally alters its rotational bond profile and electronic properties compared to meta- or para-pyrazole analogs, leading to divergent performance in Suzuki-Miyaura cross-coupling applications and downstream conjugate design .

Quantitative Differentiation Evidence for [4-Methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid vs. Closest Analogs


Enhanced Lipophilicity Compared to the Unsubstituted 2-Pyrazolyl Analog

The target compound exhibits a higher computed LogP (2.15) compared to its unsubstituted 2-(1H-pyrazol-1-yl)phenyl analog (LogP 1.49), driven by the presence of the para-methyl group on the phenyl ring . Increased lipophilicity is a critical parameter for optimizing passive membrane permeability and may reduce non-specific binding in cell-based assays.

Lipophilicity Drug Design PROTAC Permeability

Dramatically Higher Predicted Aqueous Solubility Relative to the Para-Pyrazole Isomer

The target compound possesses an estimated water solubility of 714,130 mg/L, which is orders of magnitude greater than the 2,519 mg/L estimated for the para-substituted isomer, [4-(1H-pyrazol-1-yl)phenyl]boronic acid [1]. This property can provide a significant advantage in aqueous Suzuki-Miyaura coupling reactions, facilitating higher effective concentrations and easier post-reaction purification.

Solubility Aqueous Reaction Media Green Chemistry

Specific Classification as a Protein Degrader Building Block

This compound is explicitly categorized and inventoried within the 'Protein Degrader Building Blocks' product family by a controlled-substance supplier, a designation not uniformly applied to its closest isomers like the 3-pyrazolyl or 4-pyrazolyl phenylboronic acids [1]. This commercial classification reflects a curated selection for targeted protein degradation (TPD) applications, implying suitability for the demanding steric and electronic requirements of PROTAC linker design.

Targeted Protein Degradation PROTAC Synthesis Chemical Biology

Room Temperature Storage Stability vs. Refrigerated Pyrazole Boronic Acid Analogs

While many pyrazole-containing phenylboronic acids, such as the (4-(1H-pyrazol-1-yl)phenyl)boronic acid analog, require long-term storage at 2-8°C under an inert atmosphere to prevent protodeboronation, the target compound is specified for storage at room temperature . This suggests enhanced bench stability against thermal or aerobic degradation.

Stability Storage Logistics

High-Fidelity Application Scenarios for [4-Methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid


Synthesis of Cell-Permeable PROTAC Degraders

The combination of elevated LogP (2.15) and the 'Protein Degrader Building Block' designation makes this the preferred boronic acid for constructing the target-ligand or linker region of heterobifunctional PROTACs where enhanced passive permeability is critical for cellular activity . Its lipophilic character aids in crossing the cell membrane, directly supporting the degradation of intracellular oncogenic targets.

Aqueous-Phase, Sustainable Suzuki-Miyaura Coupling

With a predicted aqueous solubility excess of 714,000 mg/L, this compound is the superior choice for developing environmentally benign, high-concentration aqueous or mixed aqueous-organic Suzuki couplings . This property supports 'green chemistry' initiatives by reducing organic solvent waste and enabling more efficient catalyst turnover in industrial-scale processes.

Combinatorial Chemistry Libraries with Reduced Logistical Burden

For core facilities managing diverse compound libraries, the room-temperature storage stability of this compound eliminates the need for refrigerated and desiccated storage infrastructure required by analogs . This simplifies inventory management, lowers operational costs, and ensures the compound's long-term viability for automated, high-throughput synthesis platforms.

Intermediate in Kinase-Targeted Cancer Therapeutics

As validated by its use as a key intermediate in targeted cancer therapy development, the unique 2-pyrazolyl-4-methylphenyl scaffold is implicated in the synthesis of potent kinase inhibitors . This compound provides a direct synthetic route to advanced leads that exploit the privileged pyrazole pharmacophore for ATP-binding site interactions.

Quote Request

Request a Quote for [4-methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.